![molecular formula C12H18N2O12S3 B14166508 [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate CAS No. 59211-02-8](/img/structure/B14166508.png)
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring and multiple sulfonate groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug development and disease treatment.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonate groups and pyrimidine ring play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(ethanesulfonyl)oxolan-2-yl]methyl methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(benzenesulfonyl)oxolan-2-yl]methyl methanesulfonate
Uniqueness
The uniqueness of [5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate lies in its specific combination of functional groups. The presence of multiple sulfonate groups and the pyrimidine ring provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
59211-02-8 |
|---|---|
Fórmula molecular |
C12H18N2O12S3 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O12S3/c1-27(17,18)23-6-7-9(25-28(2,19)20)10(26-29(3,21)22)11(24-7)14-5-4-8(15)13-12(14)16/h4-5,7,9-11H,6H2,1-3H3,(H,13,15,16) |
Clave InChI |
BRLHWTPRJHLKFO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)
![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
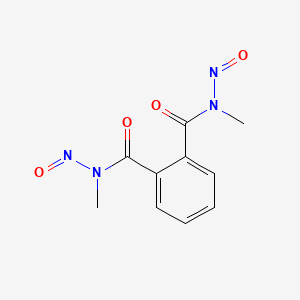

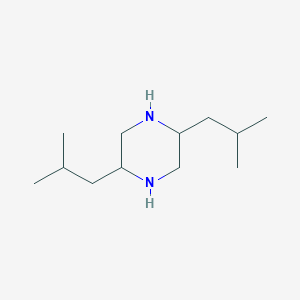
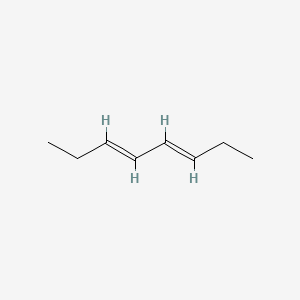
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
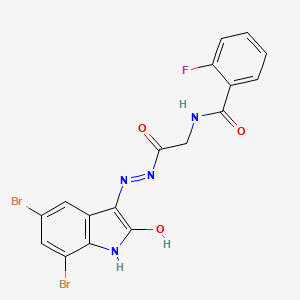
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
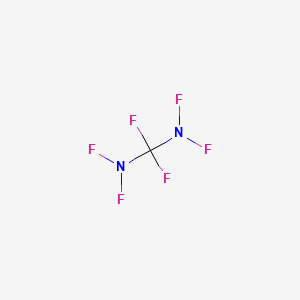

![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
